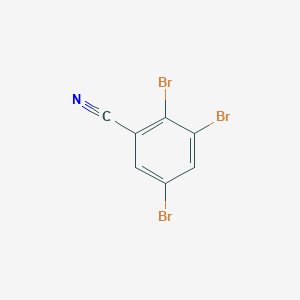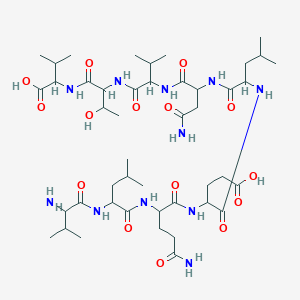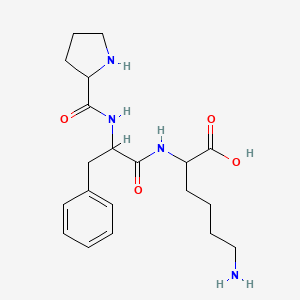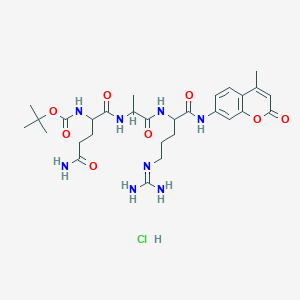
2,3,5-Tribromobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Tribromobenzonitrile is an organic compound with the molecular formula C7H2Br3N. It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 3, and 5 positions. This compound is known for its applications in various chemical reactions and research fields due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3,5-Tribromobenzonitrile can be synthesized through several methods. One common approach involves the bromination of benzonitrile. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include a solvent like acetic acid or carbon tetrachloride, and the process is carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves strict control of temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-Tribromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Depending on the nucleophile, products can include substituted benzonitriles.
Reduction: The primary product is 2,3,5-tribromoaniline.
Oxidation: Products vary based on the oxidizing agent and conditions used.
Applications De Recherche Scientifique
2,3,5-Tribromobenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and polymers.
Mécanisme D'action
The mechanism by which 2,3,5-tribromobenzonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atoms and nitrile group play crucial roles in these interactions, often forming strong bonds with target molecules.
Comparaison Avec Des Composés Similaires
2,4,6-Tribromobenzonitrile: Another brominated benzonitrile with bromine atoms at different positions.
2,3,4-Tribromobenzonitrile: Similar structure but with bromine at the 2, 3, and 4 positions.
2,3,6-Tribromobenzonitrile: Bromine atoms at the 2, 3, and 6 positions.
Uniqueness: 2,3,5-Tribromobenzonitrile is unique due to its specific bromination pattern, which influences its reactivity and interactions with other molecules. This distinct arrangement of bromine atoms can lead to different chemical and biological properties compared to its isomers.
Propriétés
Formule moléculaire |
C7H2Br3N |
|---|---|
Poids moléculaire |
339.81 g/mol |
Nom IUPAC |
2,3,5-tribromobenzonitrile |
InChI |
InChI=1S/C7H2Br3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H |
Clé InChI |
XTRHXEOBMRTEMY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C#N)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)





![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)






